Structural Isomer Comparison: 4-Position vs. 3-Position Methanol Substitution in Cyclopentylpiperidines
The target compound, (1-cyclopentylpiperidin-4-yl)methanol, is a regioisomer of (1-cyclopentylpiperidin-3-yl)methanol. While both share the same molecular formula (C11H21NO) and molecular weight (183.29 g/mol), their spatial configuration differs. The 4-substituted derivative places the reactive hydroxymethyl group further from the sterically demanding cyclopentyl ring on the nitrogen, resulting in distinct chemical reactivity and physical properties. The 3-substituted isomer is a different commercial entity with its own catalog numbers, underscoring that these are not interchangeable procurement items [1]. This regiochemical difference directly impacts the geometry of larger molecules synthesized from them, as seen in the 4-substituted piperidine core of the advanced clinical candidate TMC310911 [2].
| Evidence Dimension | Regiochemistry and Spatial Geometry |
|---|---|
| Target Compound Data | (1-Cyclopentylpiperidin-4-yl)methanol (4-substituted isomer); C11H21NO; MW 183.29 |
| Comparator Or Baseline | (1-Cyclopentylpiperidin-3-yl)methanol (3-substituted isomer); C11H21NO; MW 183.29 |
| Quantified Difference | Regioisomeric: Hydroxymethyl group on C4 vs. C3 of piperidine ring. This alters the vector and distance of the functional group relative to the N-cyclopentyl group. |
| Conditions | Chemical structure comparison |
Why This Matters
Procurement of the correct regioisomer is critical to avoid introducing structural variance that can derail a structure-activity relationship (SAR) study or invalidate a synthetic route targeting a specific clinical candidate.
- [1] ChemSrc. (2024). 953026-60-3: (1-Cyclopentylpiperidin-4-yl)methanol. Retrieved April 20, 2026. View Source
- [2] Dierynck, I., et al. (2011). TMC310911, a novel human immunodeficiency virus type 1 protease inhibitor. Antimicrobial Agents and Chemotherapy, 55(9), 4035-4045. View Source
